α-Muurolene-d3

Stable Isotope Dilution Assay Mass Spectrometry Internal Standard

Quantification of α-muurolene in plant extracts, essential oils, or food matrices via GC-MS is fundamentally challenged by matrix effects and variable extraction efficiency. α-Muurolene-d3 addresses this as a high-purity (>95% d3) stable isotope-labeled internal standard for isotope dilution mass spectrometry. • Achieves ng/L-level LOQ in grape must for sesquiterpene aroma profiling. • Enables absolute quantification with recovery rates of 90-110% in Pinus radiata and Rhizoma Homalomenae oils. • Suitable for plant metabolomics studies modeling biosynthetic flux. • Available for global shipping with custom synthesis lead times.

Molecular Formula C₁₅H₂₁D₃
Molecular Weight 207.37
Cat. No. B1161109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Muurolene-d3
Synonyms1ξ,6ξ,7ξ-Cadina-4,9-diene-d3;  (1α,4aα,8aα)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene-d3;  1,2,4aβ,5,6,8aβ-Hexahydro-1β-isopropyl-4,7-dimethyl-naphthalene-d3;  rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methyleth
Molecular FormulaC₁₅H₂₁D₃
Molecular Weight207.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Muurolene-d3: Deuterated Sesquiterpene Internal Standard for Mass Spectrometry-Based Quantification


α-Muurolene-d3 (CAS: 31983-22-9 for unlabelled parent) is a stable isotope-labeled analog of the bicyclic sesquiterpene α-muurolene, in which three hydrogen atoms have been replaced by deuterium (molecular formula: C₁₅H₂₁D₃; molecular weight: 207.37) . α-Muurolene itself is a naturally occurring sesquiterpene found in essential oils of numerous plant species, including Pinus radiata, Rhizoma Homalomenae, and Vitis vinifera (grapevine) [1][2]. The d3-labeled variant is primarily employed as an internal standard (IS) in stable isotope dilution assays (SIDA) coupled with gas chromatography–mass spectrometry (GC–MS) or comprehensive two-dimensional GC (GC×GC–MS) for the precise quantification of α-muurolene in complex biological matrices [3][4].

α-Muurolene-d3: Why Generic Substitution with Unlabeled or Non-Isotopic Standards Compromises Quantification


The precise quantification of α-muurolene in plant extracts, essential oils, or food matrices by GC–MS is fundamentally challenged by matrix effects, variable extraction efficiency, and instrument drift [1]. Unlabeled α-muurolene cannot serve as an internal standard because it co-elutes and is indistinguishable from the endogenous analyte. Non-isotopic internal standards (e.g., n-alkanes, methyl octanoate) exhibit different extraction behavior, ionization efficiency, and chromatographic retention times, leading to systematic errors in quantification [2]. Only a stable isotope-labeled analog such as α-muurolene-d3, which exhibits a mass shift of +3 Da while maintaining nearly identical physicochemical properties, can compensate for these sources of variability and enable reliable absolute quantification via isotope dilution mass spectrometry [3][4].

α-Muurolene-d3: Quantitative Evidence of Differentiation from Unlabeled α-Muurolene and Alternative Internal Standards


Mass Shift of +3 Da Enables Unambiguous MS Discrimination from Endogenous α-Muurolene

α-Muurolene-d3 incorporates three deuterium atoms (molecular weight 207.37 Da) versus unlabeled α-muurolene (204.35 Da), yielding a +3 Da mass shift [1]. This mass difference permits complete chromatographic co-elution with the native analyte while enabling distinct detection by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC–MS/MS [2]. In contrast, non-isotopic internal standards (e.g., 1-bromodecane, methyl octanoate) exhibit different retention times and ionization efficiencies, introducing quantification bias [3].

Stable Isotope Dilution Assay Mass Spectrometry Internal Standard

Deuterium Incorporation >95% Ensures Minimal Signal Overlap with Unlabeled Analyte

The synthesis of deuterated sesquiterpenes via a pre-formed Wittig reagent achieves deuterium incorporation exceeding 95% [1]. For α-muurolene-d3, this high isotopic enrichment minimizes the residual unlabeled (d0) signal that could otherwise overlap with and inflate the measured concentration of endogenous α-muurolene. Commercial vendors supply α-muurolene-d3 at a certified purity of ≥95% (chemical purity) with isotopic enrichment consistent with >95% d3 incorporation . In contrast, generic unlabeled α-muurolene standards contain no isotopic label and cannot serve as internal standards for SIDA [2].

Isotopic Purity Deuterium Incorporation SIDA

Validated SIDA Method Achieves ng/L-Level Quantification Limits for α-Muurolene in Grape Must

A stable isotope dilution assay (SIDA) using deuterated sesquiterpene internal standards including α-muurolene-d3 was validated for the concurrent quantification of 10 sesquiterpenes in grape must by GC–MS/MS [1]. The method achieved a limit of quantification (LOQ) in the low ng/L range for α-muurolene, with recovery rates of 90–110% and intra-day precision (RSD) below 10%, as determined using the deuterated analog as internal standard [1]. By comparison, semi-quantitative methods relying on area percent normalization or external calibration without isotopic internal standards typically yield relative standard deviations exceeding 20% for sesquiterpene quantification in complex matrices [2].

Stable Isotope Dilution Assay GC–MS/MS Limit of Quantification

Deuterium Labeling Does Not Alter Chromatographic Retention, Ensuring Co-Elution with Native Analyte

Deuterated sesquiterpenes, including α-muurolene-d3, exhibit retention indices (RI) that are indistinguishable from their unlabeled counterparts on both non-polar (e.g., HP-5MS) and polar (e.g., DB-Wax) GC columns [1]. This co-elution behavior is essential for isotope dilution MS, as it ensures that both the analyte and internal standard experience identical matrix effects during ionization. In contrast, alternative non-isotopic internal standards (e.g., 1-bromodecane, RI ~1100 on DB-5) elute at different retention times and therefore do not fully compensate for matrix-induced ion suppression or enhancement [2].

Chromatographic Co-Elution Retention Index GC×GC–MS

α-Muurolene-d3: Priority Application Scenarios Based on Quantitative Evidence


Trace-Level Quantification of α-Muurolene in Grape Must and Wine for Aroma Research

The validated SIDA method using α-muurolene-d3 as internal standard achieves ng/L-level LOQ in grape must, enabling accurate profiling of sesquiterpene aroma precursors during berry ripening and fermentation [1]. This application is critical for wine aroma research and variety authentication, where semi-quantitative methods lack sufficient precision.

Absolute Quantification in Essential Oil Quality Control and Adulteration Detection

Essential oils from Pinus radiata, Rhizoma Homalomenae, and other botanical sources contain α-muurolene as a characteristic constituent [2]. Spiking with α-muurolene-d3 prior to GC–MS analysis enables absolute quantification with recovery rates of 90–110%, facilitating detection of adulteration or batch-to-batch variability [3].

Plant Metabolomics and Biosynthetic Pathway Elucidation via Isotope Dilution

The high isotopic purity (>95% d3) of α-muurolene-d3 supports its use as a quantitative internal standard in plant metabolomics studies, where precise quantification of sesquiterpene pools is required to model biosynthetic flux through the mevalonate and methylerythritol phosphate pathways [4].

Environmental and Atmospheric Chemistry: Sesquiterpene Oxidation Studies

α-Muurolene is emitted by vegetation and contributes to secondary organic aerosol formation. The use of α-muurolene-d3 as an internal standard in GC–MS analysis of ambient air samples enables accurate quantification of sesquiterpene concentrations, which are typically in the low pptv to ppbv range, where matrix effects from co-sampled VOCs are substantial [5].

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